N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide, also known as BSA, is a compound that has been widely used in scientific research. It is a fluorescent probe that can be used to detect the presence of proteins in a sample, making it a valuable tool for studying biological processes.
Mechanism of Action
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide works by binding to proteins and causing them to fluoresce. The fluorescence is a result of the interaction between the this compound molecule and the amino acid residues in the protein. The intensity of the fluorescence is proportional to the amount of protein present in the sample.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in a variety of experimental settings.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide as a fluorescent probe is its high sensitivity and specificity. It can detect proteins at very low concentrations and can distinguish between different proteins based on their fluorescence spectra. However, one limitation of this compound is that it requires a fluorescent microscope or other specialized equipment to detect the fluorescence signal.
Future Directions
There are many potential future directions for the use of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide in scientific research. One area of interest is the development of new this compound derivatives that can be used to study specific types of proteins or protein interactions. Another area of interest is the use of this compound in live-cell imaging studies, which would allow researchers to visualize protein dynamics in real-time. Additionally, this compound could be used in the development of new diagnostic tools for detecting protein biomarkers in disease states. Overall, the potential applications of this compound in scientific research are vast and varied.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide has been widely used in scientific research as a fluorescent probe for the detection of proteins. It can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes. This compound has also been used to study the localization and trafficking of proteins within cells.
properties
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-16-13-17(2)24-23(14-16)28-26(30-24)19-9-5-10-20(15-19)27-25(29)22-12-6-8-18-7-3-4-11-21(18)22/h3-15H,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHOEIBPZJYNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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